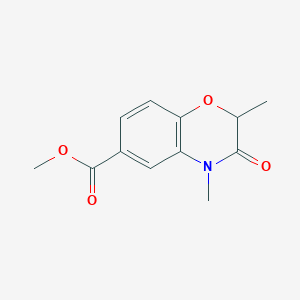

Acide (4-(thiazol-2-ylcarbamoyl)phényl)boronique

Vue d'ensemble

Description

“(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid . They are solids that tend to exist as mixtures of oligomeric anhydrides .

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Arylboronic acids and aryl trifluoroborates can be synthesized in a one-pot sequence by Ir-catalyzed borylation of arenes . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . The boron atom is sp2-hybridized and contains an empty p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property makes boronic acid-based materials useful in various sensing applications . They have also been used for electrophoresis of glycated molecules .Physical And Chemical Properties Analysis

Phenylboronic acid, a type of boronic acid, is a white powder and is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle . Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique

Activité antitumorale et cytotoxique

Les thiazoles, qui font partie de la structure de ce composé, ont été rapportés comme présentant des effets puissants contre diverses lignées de cellules tumorales humaines. Cela suggère que notre composé pourrait être exploré pour son efficacité dans le traitement du cancer, en particulier dans la conception de thérapies ciblées pour des types spécifiques de cancer .

Applications de détection

Les acides boroniques sont connus pour leurs interactions avec les diols et les bases de Lewis fortes, ce qui les rend utiles dans les applications de détection. Ce composé pourrait potentiellement être utilisé dans le développement de dosages homogènes ou de systèmes de détection hétérogènes pour les analytes biologiques et chimiques .

Chimie médicinale

Étant donné que le thiazole est une plateforme importante dans de nombreuses molécules d'intérêt médical, y compris les médicaments anticancéreux, ce composé peut servir d'intermédiaire clé ou de motif structurel dans la synthèse de nouveaux produits pharmaceutiques .

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and other reactants in these reactions.

Mode of Action

The compound, being a boronic acid, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid reacts with a halide or pseudohalide compound in the presence of a palladium catalyst and a base. The boronic acid donates its organoboron moiety to the palladium complex, which then transfers it to the halide compound, forming a new carbon-carbon bond .

Biochemical Pathways

Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . This suggests that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s solubility, stability, and reactivity suggest that it could be absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

Given its potential role in suzuki-miyaura cross-coupling reactions and the diverse biological activities of thiazole derivatives , the compound could potentially induce various molecular and cellular changes.

Action Environment

The action, efficacy, and stability of 4-(2-Thiazolyl)aminocarbonylphenylboronic acid are likely influenced by various environmental factors. These may include the presence of other reactants and catalysts in Suzuki-Miyaura cross-coupling reactions , as well as factors such as temperature, pH, and the presence of biological molecules in biological systems .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a wide range of potential applications. However, it does have some limitations. For example, it is not very soluble in water and must be used in aqueous solutions. Additionally, it is not very stable in the presence of light and oxygen, so it must be stored in a dark and airtight container.

Orientations Futures

There are a number of potential future directions for the use of (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid. One potential application is in the synthesis of organic compounds, as it has been shown to be a useful reagent in the synthesis of a variety of compounds. Additionally, it could be used in the synthesis of metal-organic frameworks (MOFs) for use in catalysis, sensing, and drug delivery. It could also be used in the synthesis of polymers for use in a variety of applications. Finally, further research could be done to better understand its biochemical and physiological effects, as well as its potential applications in medicine.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in enzyme inhibition studies. For instance, (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue. This interaction is essential for studying enzyme mechanisms and developing potential inhibitors for therapeutic use .

Cellular Effects

The effects of (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzymes by forming covalent bonds with active site residues. This compound can also bind to specific biomolecules, altering their structure and function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid can modulate gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations. It may undergo hydrolysis or oxidation under certain conditions, leading to the formation of degradation products. Long-term studies have indicated that (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways effectively. At higher doses, it may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a particular dosage range elicits a maximal therapeutic response without significant toxicity. These findings are crucial for determining the safe and effective dosage of (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid for potential therapeutic applications .

Metabolic Pathways

(4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways .

Transport and Distribution

The transport and distribution of (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its intracellular accumulation. Once inside the cell, (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid can bind to cytoplasmic and nuclear proteins, influencing its localization and function. The distribution of this compound within tissues is also determined by its affinity for specific binding proteins and its ability to penetrate biological membranes .

Subcellular Localization

The subcellular localization of (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid may contain nuclear localization signals that direct it to the nucleus, where it can interact with DNA and transcription factors. Similarly, it may be targeted to mitochondria to modulate mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BN2O3S/c14-9(13-10-12-5-6-17-10)7-1-3-8(4-2-7)11(15)16/h1-6,15-16H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEKEOLNPCSWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=NC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656963 | |

| Record name | {4-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-26-2 | |

| Record name | B-[4-[(2-Thiazolylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol](/img/structure/B1386677.png)

![(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386679.png)

![Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine](/img/structure/B1386680.png)

![(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine](/img/structure/B1386681.png)

![5-Methyl-2-[2-(2-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1386688.png)

![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1386690.png)

![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)